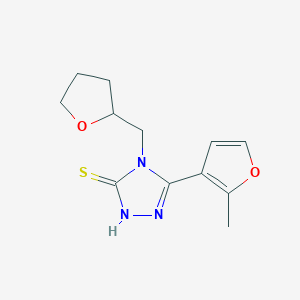

5-(2-methyl-3-furyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(2-methyl-3-furyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methyl-3-furyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

Introduction of the Furyl Group: The 2-methyl-3-furyl group can be introduced via a substitution reaction using appropriate furyl halides.

Attachment of the Tetrahydrofuran Group: The tetrahydrofuran-2-ylmethyl group can be attached through an alkylation reaction using tetrahydrofuran derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The furyl and tetrahydrofuran groups can participate in substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a metal catalyst or other reducing agents.

Substitution: Halides, acids, or bases depending on the desired substitution.

Major Products

Oxidation: Disulfides.

Reduction: Dihydrotriazoles.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The biological activity of triazole derivatives suggests that this compound may have potential as an antimicrobial, antifungal, or anticancer agent. Further research is needed to explore these possibilities.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of 5-(2-methyl-3-furyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol would depend on its specific interactions with molecular targets. Typically, triazole derivatives interact with enzymes or receptors, inhibiting or modulating their activity. The thiol group may also play a role in binding to metal ions or forming disulfide bonds.

Comparación Con Compuestos Similares

Similar Compounds

1,2,4-Triazole: The parent compound of the triazole family.

5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol: A similar compound lacking the tetrahydrofuran group.

4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol: A similar compound lacking the furyl group.

Uniqueness

The presence of both the 2-methyl-3-furyl and tetrahydrofuran-2-ylmethyl groups in 5-(2-methyl-3-furyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol makes it unique. These groups may confer distinct chemical and biological properties, making this compound a valuable subject for further research.

Actividad Biológica

5-(2-Methyl-3-furyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound that belongs to the class of 1,2,4-triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The unique structural features of this compound suggest a variety of possible interactions with biological targets.

The molecular formula of this compound is C₁₂H₁₅N₃O₂S, with a molecular weight of 265.34 g/mol. Its structure includes a triazole ring and a thiol group, which are known to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅N₃O₂S |

| Molecular Weight | 265.34 g/mol |

| CAS Number | 725222-15-1 |

| MDL Number | MFCD03423472 |

| Hazard Classification | Irritant |

Biological Activities

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit a wide range of biological activities including:

- Antimicrobial Activity : Studies have demonstrated that triazole derivatives possess significant antimicrobial properties against various bacterial and fungal strains. For instance, compounds similar to this compound have shown efficacy against resistant strains of bacteria .

- Antiviral Activity : In vitro tests have indicated that certain triazole derivatives can inhibit viral replication. For example, related compounds were evaluated for their activity against the influenza A virus, showing low cytotoxicity and promising selectivity indices .

Case Study: Antiviral Efficacy

A study evaluated several triazole derivatives for their antiviral activity against the influenza A/Puerto Rico/8/34 virus in MDCK cells. The results indicated that while some compounds exhibited low toxicity (CC50 values), others showed significant antiviral activity with IC50 values indicating effective inhibition of viral replication .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural characteristics. The presence of specific substituents on the triazole ring can enhance or diminish activity:

- Hydroxyl Group : Compounds with hydroxyl groups at specific positions on the ring demonstrated higher antiviral activities.

- Aliphatic Substituents : The length and position of aliphatic groups significantly affect the cytotoxicity and selectivity indices of these compounds .

Comparative Analysis

The following table summarizes key findings from various studies on the biological activities of triazole derivatives:

| Compound | Activity Type | IC50 (µM) | CC50 (µg/mL) | Selectivity Index |

|---|---|---|---|---|

| 5-(2-Methyl-3-furyl)-... | Antiviral | 18.4 | >300 | >38 |

| Similar Triazole Derivative | Antimicrobial | N/A | N/A | N/A |

| Other Related Compounds | Antiviral | 46 | >300 | >16 |

Propiedades

IUPAC Name |

3-(2-methylfuran-3-yl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-8-10(4-6-16-8)11-13-14-12(18)15(11)7-9-3-2-5-17-9/h4,6,9H,2-3,5,7H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLEAGVBFSWLDGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C2=NNC(=S)N2CC3CCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.